molecular formula C12H20N2O B13736953 alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol CAS No. 105838-77-5

alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol

Cat. No.: B13736953
CAS No.: 105838-77-5
M. Wt: 208.30 g/mol
InChI Key: GGRSNVCPKUTJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol: is an organic compound with the molecular formula C14H24N2O It is characterized by the presence of an amino group attached to a phenyl ring, a methyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol typically involves the reaction of m-aminophenyl derivatives with beta-methylpropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The compound may also act as a ligand, binding to metal ions and affecting their reactivity and function.

Comparison with Similar Compounds

  • alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol
  • alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
  • 7-amino-4-methylcoumarin

Comparison:

  • alpha-(m-Aminophenyl)-beta-methylpropylaminoethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
  • Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

105838-77-5

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-(3-aminophenyl)-2-[methyl(propyl)amino]ethanol

InChI

InChI=1S/C12H20N2O/c1-3-7-14(2)9-12(15)10-5-4-6-11(13)8-10/h4-6,8,12,15H,3,7,9,13H2,1-2H3

InChI Key

GGRSNVCPKUTJON-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CC(C1=CC(=CC=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.